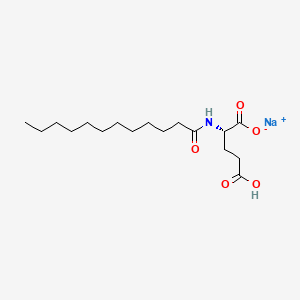
Sodium lauroyl glutamate
Übersicht
Beschreibung
Sodium Lauroyl Glutamate is a mild surfactant and cleansing agent used in various cosmetic products, such as shampoos, facial cleansers, and body washes . It is derived from natural sources, like coconut oil and fermented sugar . The general purpose of Sodium Lauroyl Glutamate within cosmetic products is to help create a gentle lather and remove dirt, oils, and impurities from the skin and hair .
Synthesis Analysis
Sodium Lauroyl Glutamate is typically made through a fermentation process using natural sources such as coconut oil and fermented sugar . It is obtained by the reaction of lauroyl chloride with glutamic acid and sodium hydroxide .Molecular Structure Analysis
The chemical formula of Sodium Lauroyl Glutamate is C17H30NNaO5 . It is the sodium salt from the lauric acid of glutamic acid .Chemical Reactions Analysis
In the presence of cationic cellulose JR30 M, the surface tension of Sodium Lauroyl Glutamate is reduced to a lower level in the given time interval due to the strong interaction . An association complex forms between Sodium Lauroyl Glutamate and JR30 M .Physical And Chemical Properties Analysis
Sodium Lauroyl Glutamate is soluble in water and stable . It has a moderate foaming power and exhibits good detergency . The critical micelle concentration (CMC) of Sodium Lauroyl Glutamate was determined using the Wilhelmy plate method .Wissenschaftliche Forschungsanwendungen
Mineral Processing
SLG has been used as a flotation collector in the processing of minerals, specifically in cassiterite flotation . It has shown to effectively collect cassiterite and have superior selectivity against quartz over a wide pH range . The maximum recovery of cassiterite in the presence of SLG was 93.2%, while the quartz recovery was consistently lower than 8% .
Green Surfactant
SLG is a stable and inexpensive green surfactant . It is chemisorbed onto the cassiterite surface, and the polar groups of SLG anions (the carboxyl and amide groups) chelate with the Sn ions on the cassiterite surface to form five-membered rings . This structure allows SLG to attach firmly to the cassiterite surface, effectively recovering cassiterite .
Phase Behavior Studies
The temperature-concentration phase diagram of SLG has been constructed using the dynamic light scattering system (DLS) and polarised optical microscopy (POM) . The calculated theoretical data were combined with the actual observed data from the phase diagram .
Skin Cleansing Cosmetics
SLG is used in the formulation of skin cleansing cosmetics . It is known for its gentle and effective cleansing properties, making it a popular ingredient in many skincare products.
Microbial Growth Acceleration
SLG can provide nutrition for microorganisms and accelerate their growth . This property is particularly useful in the field of biodegradation, where it can promote the degradation of certain substances .
Reduction of Oil/Water Interface Tension
SLG can reduce the tension at the oil/water interface . This property makes it useful in a variety of applications, including enhanced oil recovery and the formulation of emulsions .
Wirkmechanismus
Target of Action
Sodium Lauroyl Glutamate (SLG) is an anionic surfactant of the amino acid category . It primarily targets the skin and hair, where it acts as a cleansing agent . Its role is to remove dirt, oils, and impurities without stripping the skin of its natural oils .
Mode of Action
SLG interacts with its targets (skin and hair) by reducing the surface tension . This allows it to encapsulate and lift away dirt and oils, which can then be rinsed off with water . Furthermore, an association complex forms between SLG and other substances, such as cationic cellulose JR30 M, which further reduces the equilibrium surface tension .
Biochemical Pathways
This involves the reduction of surface tension, allowing the surfactant to interact with dirt and oils and remove them from the skin or hair . Additionally, SLG can provide nutrients for microorganisms, accelerating their growth .
Pharmacokinetics
Instead, it acts on the surface of the skin or hair and is then rinsed off .
Result of Action
The action of SLG results in effective cleansing of the skin and hair. It removes dirt, oils, and impurities, leaving the skin feeling soft and supple, and the hair soft, glossy, and easy to comb . It’s also noted for its mild nature, making it suitable for sensitive skin .
Action Environment
The action of SLG can be influenced by environmental factors such as temperature and concentration . For instance, the surface tension reduction ability of SLG can be enhanced when mixed with other substances like cationic cellulose JR30 M . Additionally, its phase behavior, including its critical micelle concentration (CMC) and critical packing parameter (CPP), can be affected by changes in temperature and concentration .
Eigenschaften
IUPAC Name |
sodium;(2S)-2-(dodecanoylamino)-5-hydroxy-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIUXJGIDSGWDN-UQKRIMTDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30NNaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29047-63-0 (Parent) | |
| Record name | Sodium lauroyl glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029923317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90885464 | |
| Record name | L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium lauroyl glutamate | |
CAS RN |
29923-31-7 | |
| Record name | Sodium lauroyl glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029923317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen N-(1-oxododecyl)-L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Sodium lauroyl glutamate is an anionic amino acid-based surfactant known for its mildness. [] It is commonly used in cosmetics and personal care products, particularly in shampoos and cleansers, for its cleansing and foaming properties. [, , ]
A: Studies show that SLG interacts strongly with other surfactants. For example, when combined with the cationic surfactant dodecyl tri-methyl ammonium chloride (DTAC), SLG forms mixed micelles, significantly reducing the critical micelle concentration (CMC) of the system. [] This interaction enhances solubility, lowers the Krafft point of SLG, and improves application performance. []
A: Yes, SLG can interact with polymers like hydroxypropyl methylcellulose (HPMC). [] This interaction is indicated by changes in surface tension and viscosity, suggesting a link between the surfactant and polymer. [] This property makes HPMC useful for thickening SLG solutions, which is often challenging with traditional viscosity modifiers. []
A: Yes, the fatty acid chain length in acylglutamate surfactants like SLG can influence their cytotoxic effects. [] Further research is needed to fully understand the impact of chain length on other properties.
A: Research suggests that SLG is a more effective and selective collector for cassiterite flotation compared to BHA. [] SLG exhibits a higher recovery rate for cassiterite and a lower recovery rate for quartz, indicating superior selectivity. []
A: SLG is believed to be chemisorbed onto the cassiterite surface. [] Spectroscopic analyses (FTIR and XPS) indicate that the carboxyl and amide groups of SLG anions chelate with tin ions on the cassiterite surface, forming strong five-membered rings that facilitate effective cassiterite recovery. []
A: Yes, SLG has been successfully used as an emulsifier in the synthesis of fluoro-silicone polyacrylate latex and polyacrylate latex containing fluorine and silicon. [, ] These latexes exhibit improved thermal stability and hydrophobic properties. [, ]
A: Incorporation of SLG as a stabilizer in the synthesis of (meth)acrylate water-borne latexes can significantly impact the thermomechanical properties of the resulting films. [] Studies show that films made with SLG exhibit notable resistance to breaking compared to those stabilized with SDS. []
A: The Cosmetic Ingredient Review Expert Panel has assessed the safety of SLG and other amino acid alkyl amides. [] Based on available data, the panel concluded that these ingredients are safe for use in cosmetics at current practices of use and concentration, provided they are formulated to be non-irritating. []
A: Research suggests that SLG can be a component in the production of biodegradable spandex for paper diapers. [] When combined with potassium dodecyl phosphate and UV-320, SLG contributes to the biodegradation promotion composition of the spandex. []
A: A recent study explored the use of SLG in a paper-based, skin-attachable sensor that utilizes triboelectricity. [] This sensor also exhibits antibacterial properties and is both water and oil soluble. []
A: In the paper-based sensor, SLG is a key component of the triboelectric nanogenerator (TENG). [] The SLG-based TENG demonstrates potential for applications as a skin-attachable sensor, writing sensor, water leakage sensor, and humidity sensor. []
A: While SLG is typically an organogelator, it can form hydrogels through a surfactant-mediated gelation process. [] This involves solubilizing SLG in aqueous micellar solutions of anionic or cationic surfactants. []
A: SLG-based hydrogels exhibit a reversible sol-gel transition and responsiveness to various stimuli. [] The properties of the hydrogel can be tuned by altering the type of surfactant used, leading to variations in gelation temperature, viscosity, and self-assembled structures. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




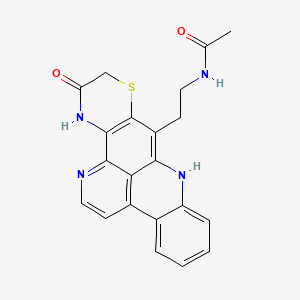

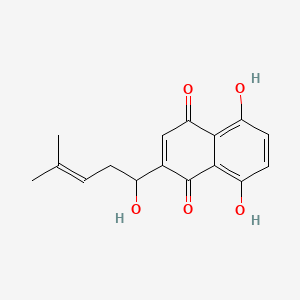



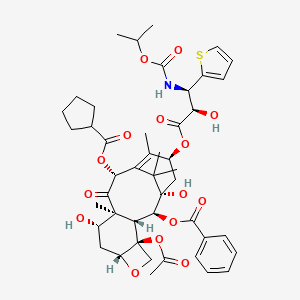
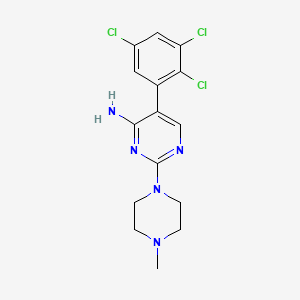


![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B1680978.png)
![3-[[4-[5-[(3-Carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoic acid](/img/structure/B1680980.png)
